Catalytic Efficiency vs. Ub-AMC
In a direct head-to-head comparison using purified SARS-CoV papain-like protease (PLpro), the full-length ubiquitin substrate Ub-AMC exhibited a catalytic efficiency (kcat/Km) of 13,100 M⁻¹s⁻¹, which is 220-fold higher than that observed with Z-LRGG-AMC [1]. This quantifies the functional difference between a minimal recognition motif and the complete ubiquitin protein.
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | kcat/Km not directly reported; relative efficiency defined as 1x |
| Comparator Or Baseline | Ub-AMC: kcat/Km = 13,100 M⁻¹s⁻¹ |
| Quantified Difference | 220-fold higher efficiency for Ub-AMC |
| Conditions | SARS-CoV PLpro (aa 1507-1858) purified from E. coli; assay buffer not specified in abstract |
Why This Matters
This comparison establishes that Z-LRGG-AMC is a minimal recognition substrate, whereas Ub-AMC provides a full-protein context; researchers must select the appropriate substrate based on whether they need a simplified tetrapeptide probe or a physiologically relevant ubiquitin conjugate.
- [1] Lindner, H. A., Fotouhi-Ardakani, N., Lytvyn, V., Lachance, P., Sulea, T., & Ménard, R. (2005). The Papain-Like Protease from the Severe Acute Respiratory Syndrome Coronavirus Is a Deubiquitinating Enzyme. Journal of Virology, 79(24), 15199–15208. View Source
